Physicochemical Differentiation: Molecular Weight and Hydrogen Bonding Profile vs. 3-Cyanopiperidine Analog
The presence of the 3-hydroxyl group in Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate (MW 260.29 g/mol) fundamentally alters its physicochemical profile compared to its direct deoxy analog, Benzyl 3-cyanopiperidine-1-carboxylate (MW 244.29 g/mol). This results in an increased molecular weight and introduces a hydrogen bond donor, a feature absent in the deoxy analog. These changes are critical for predicting solubility, membrane permeability, and chromatographic retention times [1].
| Evidence Dimension | Molecular Weight & Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | MW: 260.29 g/mol; H-Bond Donors: 1 |
| Comparator Or Baseline | Benzyl 3-cyanopiperidine-1-carboxylate: MW: 244.29 g/mol; H-Bond Donors: 0 |
| Quantified Difference | ΔMW = +16.00 g/mol; ΔH-Bond Donors = +1 |
| Conditions | Computed physicochemical properties based on molecular structure. |
Why This Matters
This differentiation is crucial for procurement, as it directly impacts synthetic planning and ensures the correct reagent with the required solubility and reactivity profile is selected.
- [1] PubChem. Benzyl (3S)-3-cyanopiperidine-1-carboxylate. Available online: https://pubchem.ncbi.nlm.nih.gov (accessed on April 21, 2026). View Source
